molecular formula C15H28F3N3O3 B2611097 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide CAS No. 2034519-00-9

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide

Cat. No. B2611097
CAS RN: 2034519-00-9
M. Wt: 355.402
InChI Key: CWCFWFCXWAZFRM-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The tert-butoxy group suggests that it might be used as a protecting group in synthesis .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a trifluoroacetamide group, which could potentially form hydrogen bonds .


Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, particularly at the nitrogen atoms. The trifluoroacetamide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Piperazine derivatives generally have good solubility in water due to the presence of the polar nitrogen atoms .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are found in a variety of drugs with different mechanisms of action .

Future Directions

Piperazine derivatives are a rich area of study in medicinal chemistry, with potential applications in a variety of therapeutic areas . The introduction of new functional groups, such as the trifluoroacetamide group in this compound, could potentially lead to new drugs with improved properties.

properties

IUPAC Name

2,2,2-trifluoro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28F3N3O3/c1-14(2,3)24-11-12(22)10-21-8-6-20(7-9-21)5-4-19-13(23)15(16,17)18/h12,22H,4-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCFWFCXWAZFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide

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